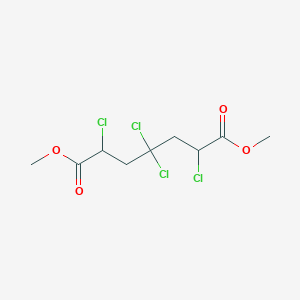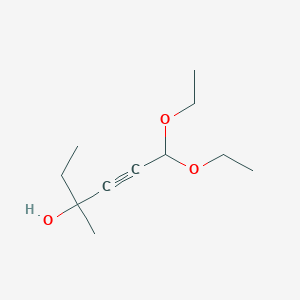
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring with two carboxylic acid groups, one of which is substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene with carbonyl chloride in the presence of a catalyst to introduce the chlorocarbonyl group. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
化学反応の分析
Types of Reactions
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
科学的研究の応用
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It is used in the production of polymers and other materials with unique properties.
作用機序
The mechanism by which (1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The chlorocarbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Lacks the chlorocarbonyl group, making it less reactive in certain types of chemical reactions.
Cyclobutane-1,3-dicarboxylic acid: Has carboxylic acid groups in different positions, leading to different chemical properties and reactivity.
Cyclobutane-1,1-dicarboxylic acid: Features two carboxylic acid groups on the same carbon, resulting in different steric and electronic effects.
Uniqueness
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a chlorocarbonyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
31838-29-6 |
|---|---|
分子式 |
C6H7ClO3 |
分子量 |
162.57 g/mol |
IUPAC名 |
(1R,2S)-2-carbonochloridoylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7ClO3/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,9,10)/t3-,4+/m0/s1 |
InChIキー |
ZYDTUTRMHOVKRQ-IUYQGCFVSA-N |
異性体SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)Cl |
正規SMILES |
C1CC(C1C(=O)O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
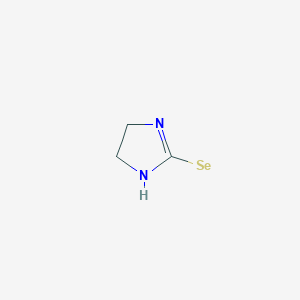
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)
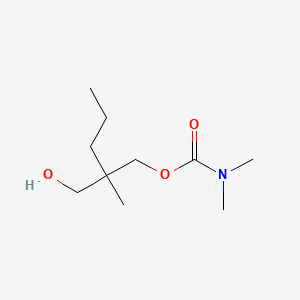
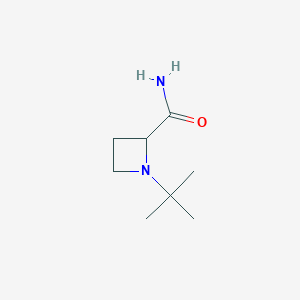
![4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol](/img/structure/B14696718.png)
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
